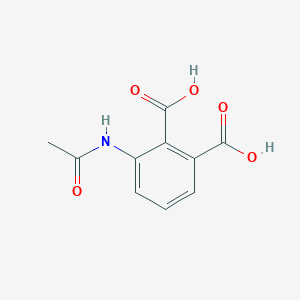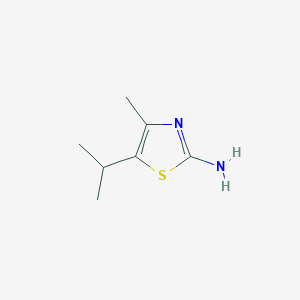
(3-Cyanopropyl)diméthylchlorosilane
Vue d'ensemble
Description
(3-Cyanopropyl)dimethylchlorosilane is an organosilicon compound with the molecular formula C6H12ClNSi. It is a clear, colorless to straw-colored liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis and as a coupling agent in various industrial applications .
Applications De Recherche Scientifique
(3-Cyanopropyl)dimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion of polymers to inorganic surfaces.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Utilized in the development of drug delivery systems and as a reagent in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
Target of Action
(3-Cyanopropyl)dimethylchlorosilane is a chemical compound with the molecular formula C6H12ClNSi . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that silane reagents like this one are often used in surface modification processes They can form covalent bonds with surfaces, altering their properties
Result of Action
It’s known that exposure to this compound can cause skin and eye irritation , suggesting that it may interact with cellular membranes or other biological molecules. More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of (3-Cyanopropyl)dimethylchlorosilane can be influenced by various environmental factors. For instance, it’s known to react rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect its action. Its storage temperature is also an important factor for its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Cyanopropyl)dimethylchlorosilane is typically synthesized through the reaction of (3-cyanopropyl)dimethylsilane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(3-Cyanopropyl)dimethylsilane+Thionyl chloride→(3-Cyanopropyl)dimethylchlorosilane+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of (3-Cyanopropyl)dimethylchlorosilane involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyanopropyl)dimethylchlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form (3-cyanopropyl)dimethylsilanol and hydrogen chloride.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Addition: Can participate in addition reactions with unsaturated compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under ambient conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Addition: Unsaturated compounds under controlled temperature and pressure.
Major Products:
Hydrolysis: (3-Cyanopropyl)dimethylsilanol and hydrogen chloride.
Substitution: Corresponding substituted silanes.
Addition: Adducts with unsaturated compounds.
Comparaison Avec Des Composés Similaires
- (3-Cyanopropyl)dimethylsilane
- (3-Cyanopropyl)trimethoxysilane
- (3-Cyanopropyl)methyldichlorosilane
Comparison: (3-Cyanopropyl)dimethylchlorosilane is unique due to its specific reactivity with nucleophiles, which makes it a valuable intermediate in organic synthesis. Compared to (3-Cyanopropyl)trimethoxysilane, it offers different reactivity patterns due to the presence of the chlorine atom instead of methoxy groups. Similarly, (3-Cyanopropyl)methyldichlorosilane has two chlorine atoms, making it more reactive but less selective in substitution reactions .
Propriétés
IUPAC Name |
4-[chloro(dimethyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIARXZSVWTOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066324 | |
| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-15-5 | |
| Record name | 3-Cyanopropyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropyl dimethyl chlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018156155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chlorodimethylsilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Chlorodimethylsilyl)butanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KML9HY5KPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Cyanopropyldimethylchlorosilane interact with surfaces and what are the downstream effects?
A: 3-Cyanopropyldimethylchlorosilane (CPDCS) interacts with surfaces primarily through its reactive chlorosilane group (-SiCl). This group readily hydrolyzes in the presence of moisture, forming silanol groups (-SiOH) that can condense with hydroxyl groups (-OH) present on various surfaces like silica, glass, or even biological materials. This condensation reaction leads to the formation of strong covalent Si-O-Si bonds, effectively anchoring the CPDCS molecule to the surface. [, , ]
- Hydrophobicity: The attached cyanopropyldimethyl groups are hydrophobic, rendering the surface water-repellent. [, , ]
- Reduced Surface Energy: The hydrophobic modification lowers the surface free energy, impacting interactions with other molecules or materials. []
- Platform for further Functionalization: The cyano group (-CN) can be further modified through chemical reactions, enabling the attachment of other molecules or biomolecules for specific applications. []
Q2: What is the structural characterization of 3-Cyanopropyldimethylchlorosilane?
A2: 3-Cyanopropyldimethylchlorosilane has the following characteristics:
- Spectroscopic data:
Q3: How does CPDCS modified surface impact lipid bilayer formation?
A: Studies show that CPDCS modification creates a surface conducive to lipid bilayer formation. The hydrophobic cyanopropyldimethyl groups on the surface promote lipid monolayer formation, with the lipid tails oriented towards the modified glass. This monolayer serves as a foundation for a stable lipid bilayer to suspend across the orifice of a glass nanopore membrane. The stability is attributed to the small bilayer area and the strong interaction between the lipid and the modified surface. []
Q4: Can you elaborate on the applications of 3-Cyanopropyldimethylchlorosilane in capillary zone electrophoresis?
A: CPDCS plays a crucial role in creating stable hybrid phospholipid bilayers (HPBs) for capillary zone electrophoresis (CZE). These HPBs serve as capillary coatings to minimize the nonspecific adsorption of proteins, a common challenge in CZE protein separations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)


